N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Catalog No.
S6850031
CAS No.
1091111-55-5
M.F
C19H23N3O5
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-met...

CAS Number

1091111-55-5

Product Name

N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C19H23N3O5/c1-13-11-16(22-27-13)21-18(24)17(23)20-12-19(7-9-26-10-8-19)14-5-3-4-6-15(14)25-2/h3-6,11H,7-10,12H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

DVSROKHBQPBSHO-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC

The exact mass of the compound N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is 373.16377084 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound characterized by its unique structural features, including an oxan ring and an oxazole moiety. The molecular formula for this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of approximately 369.411 g/mol. Its structure can be represented using the SMILES notation: COc1ccccc1C1(CCOCC1)CNC(=O)c1ccc2c(c1)OCO2 .

This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which may facilitate interactions with biological targets.

  • Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the oxan or oxazole sites, utilizing halides or amines as reagents.

The mechanisms of these reactions typically involve the formation of intermediates that subsequently lead to the desired products through rearrangements or eliminations .

Preliminary studies suggest that N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exhibits biological activity that may include antitumor and antimicrobial properties. The exact mechanisms of action are likely related to its ability to interact with specific enzymes or receptors within biological systems, potentially altering their activity and triggering various biochemical pathways .

The synthesis of N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves several steps:

  • Preparation of the Oxan Ring: This is achieved through reactions involving 2-methoxyphenyl derivatives.
  • Formation of the Oxazole Moiety: The oxazole can be synthesized from appropriate precursors under controlled conditions.
  • Coupling Reaction: The final step involves coupling the oxan and oxazole components, often facilitated by catalysts and specific temperature conditions to maximize yield and purity.

Industrial methods may employ automated reactors and continuous flow processes to enhance efficiency and scalability .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Pharmaceutical Research: Its unique structure allows for exploration in pharmacological studies, particularly in understanding drug interactions and efficacy.

Interaction studies are crucial for understanding how N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Assessing the biological effects on cell lines to determine cytotoxicity, growth inhibition, or other relevant metrics.

Such studies help elucidate the therapeutic potential and safety profile of the compound .

Several compounds exhibit structural similarities to N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-amino-N-{(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl}benzamideContains a tetrahydro-pyran ringDifferent nitrogen functionalization
2-[1-{(2R)-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl}-5-Methyl]Incorporates additional ether functionalityMore complex branching
N-(4-(2-(hydroxyamino)-2-oxoethyl)tetrahydro-pyran)Features a hydroxyamino groupPotentially different reactivity due to hydroxy group

These comparisons highlight the unique structural characteristics of N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide while also showcasing its potential for further development in medicinal applications .

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

373.16377084 g/mol

Monoisotopic Mass

373.16377084 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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